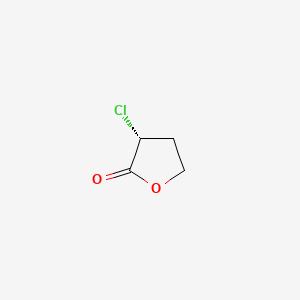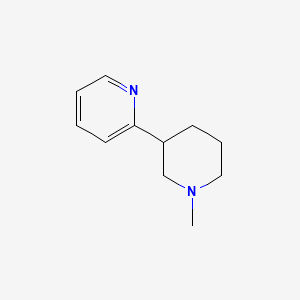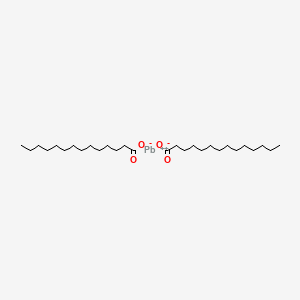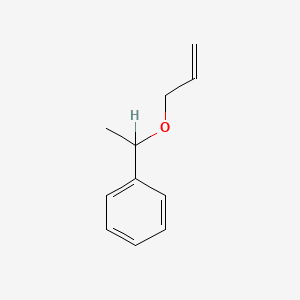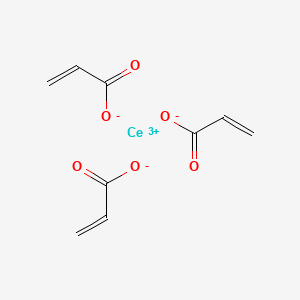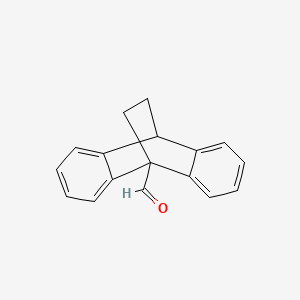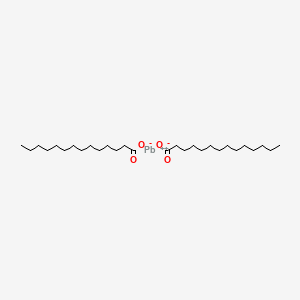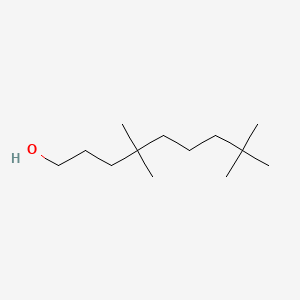
1-Nonanol, 4,4,8,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonanol, 4,4,8,8-tetramethyl- is an organic compound with the molecular formula C13H28OThis compound is a type of alcohol and is characterized by its branched structure, which includes four methyl groups attached to the nonanol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nonanol, 4,4,8,8-tetramethyl- can be synthesized through various methods. One common approach involves the reaction of 4,4,8,8-tetramethyl-1-nonene with a suitable oxidizing agent to introduce the hydroxyl group, forming the alcohol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Nonanol, 4,4,8,8-tetramethyl- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized equipment to handle the reactants and products safely. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nonanol, 4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: Formation of 4,4,8,8-tetramethyl-1-nonanal or 4,4,8,8-tetramethyl-nonanoic acid.
Reduction: Formation of 4,4,8,8-tetramethyl-nonane.
Substitution: Formation of 4,4,8,8-tetramethyl-1-chlorononane or 4,4,8,8-tetramethyl-1-bromononane.
Wissenschaftliche Forschungsanwendungen
1-Nonanol, 4,4,8,8-tetramethyl- has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-Nonanol, 4,4,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Nonanol: A straight-chain alcohol with similar properties but lacks the branched structure.
2,6-Dimethyl-4-heptanol: Another branched alcohol with different substitution patterns.
3,7-Dimethyl-1-octanol: A similar compound with a different arrangement of methyl groups.
Uniqueness: 1-Nonanol, 4,4,8,8-tetramethyl- is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can affect its solubility, boiling point, and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
31334-80-2 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
4,4,8,8-tetramethylnonan-1-ol |
InChI |
InChI=1S/C13H28O/c1-12(2,3)8-6-9-13(4,5)10-7-11-14/h14H,6-11H2,1-5H3 |
InChI-Schlüssel |
WKTVRTJDPYXQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCC(C)(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
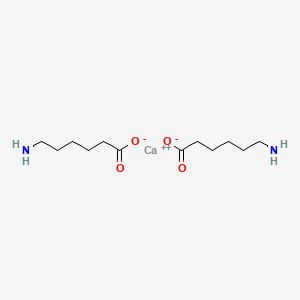
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
